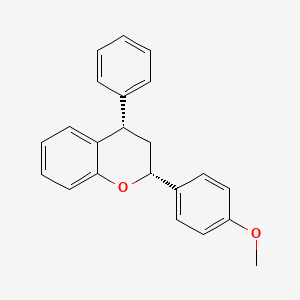
(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-methoxybenzaldehyde and phenylacetylene in the presence of a chiral catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while reduction could produce benzopyranols.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-2-(4-Hydroxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
- (2R,4S)-2-(4-Methylphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
- (2R,4S)-2-(4-Chlorophenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran
Uniqueness
What sets (2R,4S)-2-(4-Methoxyphenyl)-4-phenyl-3,4-dihydro-2H-1-benzopyran apart from similar compounds is its methoxy group at the 4-position of the phenyl ring. This functional group can influence the compound’s reactivity, biological activity, and overall chemical properties, making it a unique and valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88214-89-5 |
|---|---|
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2R,4S)-2-(4-methoxyphenyl)-4-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C22H20O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h2-14,20,22H,15H2,1H3/t20-,22+/m0/s1 |
InChI-Schlüssel |
WXCYCYWUVOCKSV-RBBKRZOGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@H](C3=CC=CC=C3O2)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
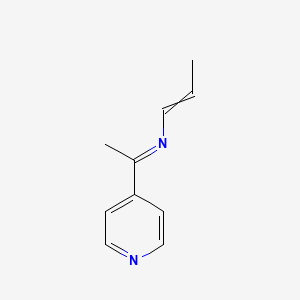
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
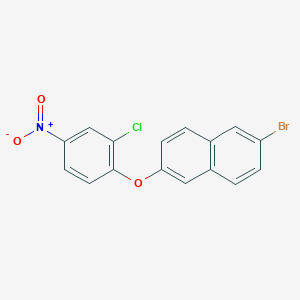
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
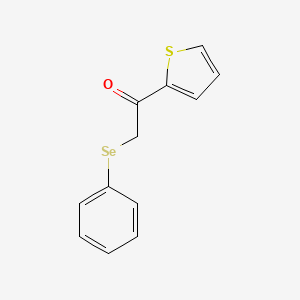

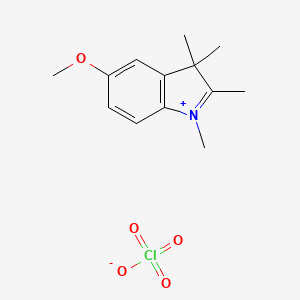
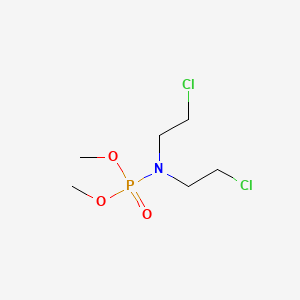
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
